2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
The compound “2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione” belongs to the family of isoindoline-1,3-dione derivatives, also known as phthalimides . These compounds are important in medicinal chemistry due to their presence in a wide array of bioactive molecules . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
Isoindoline-1,3-dione derivatives can be synthesized using various methods . One such method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives is complex and variable . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindoline-1,3-dione derivatives, tricyclic isoindoline-1,3-dione derivatives have multiple rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions lead to the formation of three new C–C bonds and two new C aryl –O bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy . The data are reported as chemical shift in ppm (δ), integration area, multiplicity, and coupling constant (Hz) .Mechanism of Action
Isoindoline-1,3-dione derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that these compounds have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Safety and Hazards
Future Directions
Isoindoline-1,3-dione derivatives have a broad potential for use in chemical production and clinical medicine . They have shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease . Future research could focus on developing more efficient synthesis methods and exploring their potential therapeutic applications.
Properties
IUPAC Name |
2-[2-oxo-2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-11-27-20-21-15-9-5-6-10-16(15)23(20)17(24)12-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-10H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFRVPLQFAPFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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